(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-ethyl and 4-fluoro group, coupled to a cyclopropanecarboxamide moiety via an imine linkage in the Z-configuration. The cyclopropane ring introduces steric constraints and electronic effects, while the fluorine atom enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-16-11-9(14)4-3-5-10(11)18-13(16)15-12(17)8-6-7-8/h3-5,8H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIFUHTBZLFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves several synthetic routes and reaction conditions. Common methods include:
Diazo-Coupling: This method involves the reaction of a diazonium salt with a coupling component to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, leading to shorter reaction times and higher yields.
One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Scientific Research Applications
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
- Cyclopropane vs. Other Rings: The target compound’s cyclopropane may confer rigidity and enhance binding compared to cyprofuram’s tetrahydrofuranone, which introduces polarity .
- Synthetic Accessibility : Compound 50 () shares a cyclopropanecarboxamide-thiazole core but requires a multistep synthesis with moderate yield (27%), suggesting similar challenges for the target compound .
Spectroscopic and Electronic Properties
- NMR Trends: Analogous compounds (e.g., ’s triazole derivatives) show diagnostic peaks for NH (δ 13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm). The target compound’s 3-ethyl and 4-fluoro substituents would likely shift aromatic proton signals upfield compared to non-fluorinated analogs .
- Electronic Structure : highlights that thiazole derivatives with electron-withdrawing groups (e.g., chloro-acetic hydrazide) exhibit altered HOMO-LUMO gaps, which could parallel the fluorine-induced electronic effects in the target compound .
Q & A
Q. What are the key considerations for synthesizing (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?
The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or Corey-Chaykovsky reactions, optimized under inert atmospheres (argon/nitrogen) .
- Thiazole core assembly : Condensation of fluorinated aniline derivatives with thiourea analogs, catalyzed by Lewis acids (e.g., ZnCl₂) at 80–100°C .
- Imine bond formation : Requires anhydrous solvents (e.g., DMF, THF) and controlled pH (6.5–7.5) to stabilize the (Z)-configuration .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–110°C | >80% yield at 90°C |
| Catalyst | ZnCl₂ or FeCl₃ | ZnCl₂ improves regioselectivity |
| Reaction Time | 12–24 hrs | Prolonged time reduces byproducts |
Q. How is the compound characterized, and what analytical techniques are essential?
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the fluorobenzo[d]thiazole core and cyclopropane geometry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₄FN₂OS: 297.0812) .
- HPLC-Purity : >95% purity achieved via reverse-phase C18 columns (ACN/water gradient) .
Q. What are the stability profiles under varying pH and oxidative conditions?
- pH Stability :
- Oxidative Stability : Susceptible to singlet oxygen (¹O₂) attack on the thiazole sulfur; antioxidants like BHT (0.1% w/v) improve stability .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action in biological systems?
- Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts (ΔTm >2°C indicates binding) .
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa cells) with controls for apoptosis (Annexin V staining) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR TK, ΔG = -9.2 kcal/mol) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
-
Substituent Variation :
-
Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., thiazole N) using Schrödinger’s Phase .
Q. How to resolve contradictions in bioactivity data across studies?
- Purity Verification : Re-run assays with HPLC-purified batches to exclude impurities (e.g., dimeric byproducts) .
- Assay Optimization :
- Data Normalization : Apply Z-score normalization to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
